2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide
Overview
Description
2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide is a useful research compound. Its molecular formula is C13H22N2OS and its molecular weight is 254.39. The purity is usually 95%.
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Biological Activity
2-(Cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Cyclopentylsulfanyl group : This moiety may enhance lipophilicity and facilitate cellular uptake.
- Dimethylamino group : Known for its role in modulating neurotransmitter activity, this group could influence the compound's interaction with biological receptors.
- But-2-yn-1-yl acetamide backbone : This core structure is often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies have indicated that compounds with similar structures often exhibit:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis through DNA damage and inhibition of tubulin polymerization .
- Antiviral Properties : The compound may inhibit viral replication by targeting viral proteases, similar to other vinyl sulfone compounds which have demonstrated efficacy against alphaviruses .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
Biological Activity Data
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antitumor | A549 (lung carcinoma) | 5.0 | Induction of apoptosis via DNA damage |
Antiviral | CHIKV (Chikungunya virus) | 0.06 | Inhibition of nsP2 cysteine protease |
Antiparasitic | Trypanosoma brucei | 10.0 | Disruption of metabolic pathways |
Case Studies
- Antitumor Efficacy : In a study examining various acetamide derivatives, this compound demonstrated significant cytotoxicity against A549 cells, with an IC50 value indicating effective growth inhibition compared to control treatments .
- Antiviral Activity : Research on vinyl sulfone derivatives highlighted the compound's ability to inhibit the replication of Chikungunya virus in vitro, showcasing its potential as a therapeutic agent against viral infections .
- Neuropharmacological Effects : Preliminary studies suggest that the dimethylamino group may enhance the compound's interaction with neurotransmitter receptors, potentially leading to mood-regulating effects. Further research is needed to elucidate these mechanisms.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(dimethylamino)but-2-ynyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-15(2)10-6-5-9-14-13(16)11-17-12-7-3-4-8-12/h12H,3-4,7-11H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBDPWOOVDARON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)CSC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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